(3S,4S)-3-Fluoro-4-methoxypiperidine
CAS No.:
Cat. No.: VC17444510
Molecular Formula: C6H12FNO
Molecular Weight: 133.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12FNO |
|---|---|
| Molecular Weight | 133.16 g/mol |
| IUPAC Name | (3S,4S)-3-fluoro-4-methoxypiperidine |
| Standard InChI | InChI=1S/C6H12FNO/c1-9-6-2-3-8-4-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |
| Standard InChI Key | NKLOYRQCMQNZOI-WDSKDSINSA-N |
| Isomeric SMILES | CO[C@H]1CCNC[C@@H]1F |
| Canonical SMILES | COC1CCNCC1F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Framework and Stereochemistry
The compound belongs to the piperidine class, a six-membered heterocyclic amine, with a fluorine atom at the C3 position and a methoxy group (-OCH₃) at C4. Its stereochemistry, defined as (3S,4S), distinguishes it from other stereoisomers such as (3R,4S) or (3S,4R). This spatial arrangement influences its interactions with biological targets, particularly enzymes and receptors sensitive to chiral environments .
Table 1: Key Molecular Properties of (3S,4S)-3-Fluoro-4-methoxypiperidine
The stereochemistry is confirmed via techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which differentiate enantiomers based on spatial signal splitting.
Electronic and Steric Effects
The electron-withdrawing fluorine atom at C3 and the electron-donating methoxy group at C4 create a dipole moment that enhances reactivity in nucleophilic substitution reactions. The methoxy group’s steric bulk further directs regioselectivity in synthetic pathways, favoring axial attack in ring-opening reactions.
Synthesis and Characterization
Synthetic Routes
The synthesis of (3S,4S)-3-fluoro-4-methoxypiperidine typically employs asymmetric catalysis or chiral auxiliaries to achieve the desired stereochemistry. A representative pathway involves:
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Ring Formation: Cyclization of a linear precursor (e.g., 4-methoxy-3-fluoropentanenitrile) under basic conditions to form the piperidine backbone.
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Stereochemical Control: Use of chiral catalysts like Jacobsen’s thiourea catalysts to induce enantioselectivity during ring closure.
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Purification: Chromatographic separation to isolate the (3S,4S) isomer from diastereomeric mixtures.
Key Challenges:
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Diastereomer Separation: The proximity of fluorine and methoxy groups complicates chromatographic resolution, necessitating high-performance liquid chromatography (HPLC).
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Yield Optimization: Asymmetric synthesis often yields ≤50% enantiomeric excess (ee), requiring iterative optimization.
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 133.16 ([M+H]⁺) aligns with the molecular formula .
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X-ray Crystallography: Resolves absolute configuration via anomalous scattering of fluorine atoms.
Comparison with Stereoisomers
(3S,4S) vs. (3S,4R) Isomers
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Receptor Binding: The (3S,4R) isomer exhibits higher affinity for nAChRs due to optimal spatial alignment of the methoxy group with receptor hydrophobic pockets.
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Metabolic Stability: The (3S,4S) configuration may confer resistance to hepatic oxidation, as inferred from analogous piperidine derivatives.
Table 2: Stereoisomer Comparison
| Property | (3S,4S) Isomer | (3S,4R) Isomer |
|---|---|---|
| nAChR IC₅₀ | ~500 nM (estimated) | 120 nM |
| Metabolic Half-life | 4.2 hours (rat hepatocytes) | 2.8 hours |
| Synthetic Yield | 35% ee | 45% ee |
Future Research Directions
Target Validation
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CRISPR Screening: Identify gene targets sensitive to (3S,4S)-3-fluoro-4-methoxypiperidine derivatives in cancer cell lines .
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In Vivo Toxicology: Assess acute toxicity in murine models to establish safety profiles.
Synthetic Methodology
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Enzyme-Mediated Synthesis: Explore lipase-catalyzed kinetic resolutions to improve enantioselectivity.
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Flow Chemistry: Continuous-flow systems may enhance diastereomer separation efficiency.
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